molecular formula C24H23ClN2O7S B12071652 Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B12071652
M. Wt: 519.0 g/mol
InChI Key: CCRNDPRXFWHUMM-UHFFFAOYSA-N
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Description

Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of functional groups: The chlorophenyl and trimethoxybenzamido groups are introduced through substitution reactions.

    Esterification: The carboxylate group is formed by esterification of the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new thiophene derivatives with potential biological activities.

Biology

    Biological assays: It can be tested for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug development: The compound may serve as a lead compound for the development of new therapeutic agents.

Industry

    Material science: Thiophene derivatives are used in the development of organic electronic materials such as organic photovoltaics and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and may have similar biological activities.

    Chlorophenyl carbamoyl derivatives: Compounds with the chlorophenyl carbamoyl group may exhibit similar pharmacological properties.

Uniqueness

Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to the combination of functional groups present in its structure. This unique combination may result in distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C24H23ClN2O7S

Molecular Weight

519.0 g/mol

IUPAC Name

methyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O7S/c1-12-18(24(30)34-5)23(35-20(12)22(29)26-15-8-6-7-14(25)11-15)27-21(28)13-9-16(31-2)19(33-4)17(10-13)32-3/h6-11H,1-5H3,(H,26,29)(H,27,28)

InChI Key

CCRNDPRXFWHUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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